molecular formula C16H14O3S B14372521 Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate CAS No. 90381-86-5

Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate

Cat. No.: B14372521
CAS No.: 90381-86-5
M. Wt: 286.3 g/mol
InChI Key: CVTDNZLXXQBTBS-UHFFFAOYSA-N
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Description

Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate is an organic compound that features a sulfinyl group attached to a benzene ring and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate typically involves the reaction of benzenesulfinyl chloride with methyl 3-phenylprop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Various electrophiles such as halogens or nitro groups; reactions are usually conducted in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 2-(benzenesulfonyl)-3-phenylprop-2-enoate.

    Reduction: Methyl 2-(benzenesulfanyl)-3-phenylprop-2-enoate.

    Substitution: Depending on the electrophile used, various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzenesulfonyl)-3-phenylprop-2-enoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Methyl 2-(benzenesulfanyl)-3-phenylprop-2-enoate: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    Methyl 2-(benzenesulfinyl)-3-phenylpropanoate: Similar structure but with a propanoate moiety instead of a prop-2-enoate moiety.

Uniqueness

Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and sulfanyl analogs. The conjugated double bond in the prop-2-enoate moiety also contributes to its unique properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

90381-86-5

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate

InChI

InChI=1S/C16H14O3S/c1-19-16(17)15(12-13-8-4-2-5-9-13)20(18)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

CVTDNZLXXQBTBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

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